molecular formula C7H10N2O B1289972 (6-(Aminomethyl)pyridin-3-YL)methanol CAS No. 496945-97-2

(6-(Aminomethyl)pyridin-3-YL)methanol

Cat. No. B1289972
CAS RN: 496945-97-2
M. Wt: 138.17 g/mol
InChI Key: GNSCYCNQOANMTI-UHFFFAOYSA-N
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Description

“(6-(Aminomethyl)pyridin-3-YL)methanol” is a chemical compound that is used as a pharmaceutical intermediate . It is a white to light yellow solid .


Molecular Structure Analysis

The molecular formula of “(6-(Aminomethyl)pyridin-3-YL)methanol” is C6H8N2O . The structure includes a pyridine ring with an aminomethyl group at the 6th position and a methanol group at the 3rd position .


Physical And Chemical Properties Analysis

“(6-(Aminomethyl)pyridin-3-YL)methanol” is a white to light yellow solid . It is sparingly soluble in water .

Scientific Research Applications

Photochemistry

(6-(Aminomethyl)pyridin-3-YL)methanol: can be utilized in photochemical reactions due to its potential to form complex structures that interact with light. In photochemistry, this compound could be involved in the formation of photoactive materials that undergo chemical changes upon exposure to light, which is essential for developing new photoreactive polymers or coatings .

Photophysics

In the field of photophysics, (6-(Aminomethyl)pyridin-3-YL)methanol may play a role in the study of light absorption, emission, and energy transfer processes. It could be used to synthesize compounds that help in understanding the behavior of light in various materials, which is crucial for the development of luminescent sensors and optical devices .

Polymerizations

This compound could be a monomer or a cross-linking agent in polymerizations, contributing to the creation of new polymeric materials with specific properties such as enhanced strength, flexibility, or chemical resistance. Its role in polymer chemistry could lead to advancements in materials science and engineering .

Photomedicine

(6-(Aminomethyl)pyridin-3-YL)methanol: might be involved in the synthesis of compounds used in photomedicine, particularly in the development of drugs that are activated by light to treat various medical conditions. This application is significant for advancing treatments like photodynamic therapy .

Photoprotection

In the realm of photoprotection, derivatives of this compound could be used to create sunscreens or materials that protect against harmful UV radiation. This is particularly important for the development of new skincare products and materials designed to shield sensitive equipment from UV damage .

Holography

The compound could be a component in the synthesis of materials for holography applications, such as recording and reconstructing wavefronts of light. This has implications for data storage, security features, and the creation of three-dimensional imagery .

Luminescence Sensors

(6-(Aminomethyl)pyridin-3-YL)methanol: may be used to develop luminescent sensors that detect and measure various physical or chemical changes. These sensors have applications in environmental monitoring, medical diagnostics, and industrial process control .

Energy Conversion

Finally, this compound could be instrumental in the field of energy conversion, potentially leading to the development of new catalysts or materials that improve the efficiency of converting one form of energy into another, such as in solar cells or fuel cells .

Safety And Hazards

This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it contacts the skin, wash off with soap and plenty of water. If it contacts the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

[6-(aminomethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSCYCNQOANMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964349
Record name [6-(Aminomethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Aminomethyl)pyridin-3-YL)methanol

CAS RN

496945-97-2
Record name [6-(Aminomethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 6-azidomethyl-nicotinic acid methyl ester (2.3 g, 11.97 mmol) and tetrahydrofuran (100 mL) in a flask and cool to 0° C. Add 1M lithium aluminum hydride solution in tetrahydrofuran (17.95 mL, 17.95 mmol) slowly. Stir the mixture for 30 min. Quench the reaction with ice. Add 10 mL of saturated Rochelle's salt solution. Stir for 30 min. Filter, remove the solvent under reduced pressure to give 6-aminomethyl-pyridin-3-yl-methanol (1.6 g, 97% yield) as a yellow oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.95 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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